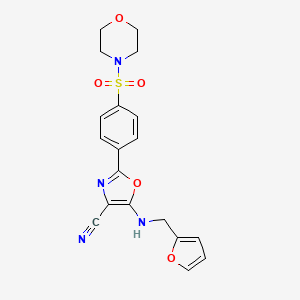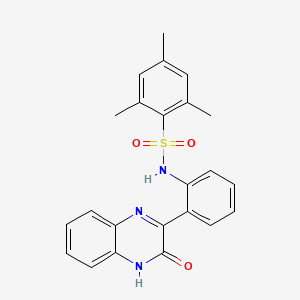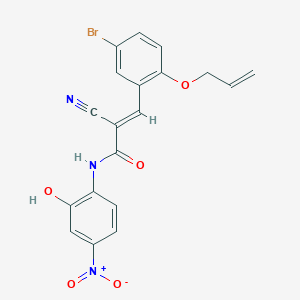
N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as HPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPO is a synthetic compound that was first synthesized in 2010 by a team of researchers at the University of California, Los Angeles (UCLA). Since then, HPO has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1. Catalyst in Chemical Reactions
N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds have been investigated for their use as catalysts in chemical reactions. For example, a study demonstrated the effectiveness of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation, which is useful for a variety of (hetero)aryl chlorides and amides, including the arylation of lactams and oxazolidinones (Subhadip De, Junli Yin, & D. Ma, 2017).
2. Synthesis of Oxalamides
Another application is in the synthesis of oxalamides, where such compounds are utilized in novel synthetic approaches. For example, a study explored the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the versatility of these compounds in creating new chemical structures (V. Mamedov et al., 2016).
3. Potential in Treating Eating Disorders
There's also research into the potential medical applications of related compounds. For instance, a study investigated the effects of various antagonists, including those structurally similar to N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide, on binge eating in rats. The results suggested that selective antagonism at certain receptors could represent a novel pharmacological treatment for eating disorders with a compulsive component (L. Piccoli et al., 2012).
4. Antidepressant Activity
Additionally, related compounds have been studied for their antidepressant activity. A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for antidepressant and neurotoxicity screening, showing potential as therapeutic agents for depression (B. Mathew, J. Suresh, & S. Anbazhagan, 2014).
5. Antimicrobial and Cytotoxic Activities
The endophytic fungus Botryosphaeria dothidea produces metabolites structurally related to N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide, which have been found to possess antimicrobial, antioxidant, and cytotoxic activities. These findings suggest potential applications in medicine and agriculture (Jian Xiao et al., 2014).
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-11-9-15(14-5-2-1-3-6-14)8-10-19-17(22)18(23)20-13-16-7-4-12-24-16/h1-7,12,15,21H,8-11,13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBHRHJWPYKNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2699354.png)







![3-(Methoxymethyl)-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2699366.png)



